Chromene (X=O) vs. Thiochromene (X=S) Core in HUVEC Antiproliferative Assay
In a systematic SAR study of tricyclic thiazoleamines, the chromene-containing scaffold (X=O, R2=H) exhibited an IC50 >10 µM in the [³H]-thymidine incorporation assay using HUVEC, whereas the direct sulfur isostere (X=S, R2=H, compound 30) gave an IC50 of 1.9 ± 0.3 µM [1]. The >5.3-fold potency difference is attributed to the altered electron density and lipophilicity conferred by the heteroatom.
| Evidence Dimension | HUVEC antiproliferative potency (IC50, µM) |
|---|---|
| Target Compound Data | IC50 >10 µM (chromene core, 4H-chromeno[4,3-d]thiazol-2-amine scaffold; R2=H, X=O, entry 26) [1] |
| Comparator Or Baseline | IC50 = 1.9 ± 0.3 µM (thiochromene analog, 4H-thiochromeno[4,3-d]thiazol-2-amine; R2=H, X=S, entry 30) [1] |
| Quantified Difference | >5.3-fold loss of potency (O→S replacement improves potency >5-fold; O analog >10 µM vs. S analog 1.9 µM) |
| Conditions | HUVEC, [³H]-thymidine incorporation, 72 h incubation, pH 7.4, 37 °C, n=3 independent experiments [1] |
Why This Matters
Procurement of the chromene version versus the thiochromene version alters the baseline HUVEC inhibitory window by >5-fold, directly impacting assay sensitivity in angiogenesis programs.
- [1] Bhat, S., Shim, J. S. & Liu, J. O. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg. Med. Chem. Lett. 23, 2733–2737 (2013) – Table 1, Entries 26 and 30. View Source
